2-(Trifluoromethyl)nicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

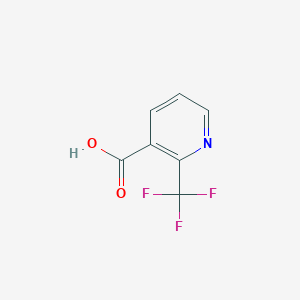

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFROETNLEIAWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380556 | |

| Record name | 2-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-43-8 | |

| Record name | 2-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinic Acid (CAS: 131747-43-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)nicotinic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. This document consolidates available data on its chemical and physical properties, synthesis methodologies, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis, where available, are presented, alongside a discussion of its potential biological activities. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 2-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 131747-43-8 | [1][2][3][4] |

| Molecular Formula | C₇H₄F₃NO₂ | [2][4][5] |

| Molecular Weight | 191.11 g/mol | [3][4][5][6] |

| Melting Point | 184-188 °C | [2][3] |

| Boiling Point | 259.9 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.5 g/cm³ | [2] |

| Appearance | White to light brown powder or crystal | [1] |

| Purity | ≥96% - 99.5% | [1][7] |

| Solubility | Moderately soluble in alcohol solvents | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, highlighting its accessibility for research and development.

Hydrolysis of Ethyl 2-(Trifluoromethyl)nicotinate

A high-yielding and straightforward method involves the hydrolysis of the corresponding ethyl ester.[1]

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-necked flask, add a solution of sodium hydroxide (310 g of 7 wt% aqueous solution).

-

Addition of Ester: Add ethyl 2-trifluoromethylnicotinate (100 g) to the sodium hydroxide solution.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir at this temperature for 1 hour. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up: Once the conversion reaches >99%, stop heating and cool the reaction mixture to room temperature.

-

Neutralization: Neutralize the mixture with a hydrochloric acid solution (61 g of 30 wt%) to a neutral pH.

-

Isolation: Filter the resulting solid product and wash with water to afford this compound.

-

Yield and Purity: This method has been reported to yield the product in 97% with a purity of 99.5%.[1]

Synthesis from 3-Bromo-2-trifluoromethylpyridine

A common approach involves the conversion of a bromo-substituted precursor.[2] This method proceeds by converting the bromine atom into a suitable reagent that can then react with carbon dioxide to introduce the carboxylic acid group. This route is noted for its high efficiency, though it may require heating, potentially due to steric hindrance from the adjacent trifluoromethyl group.[2]

Novel Two-Step Synthesis via Vinylogous Vilsmeier Reaction

A more recent and convenient two-step synthesis has been developed.[8][9] This method involves the preparation of versatile pentadienoic acid intermediates via a vinylogous Vilsmeier reaction, followed by aromatization with ammonia to form the pyridine ring.[9] This approach is particularly suitable for large-scale synthesis due to its operational simplicity and avoidance of strongly acidic conditions.[8]

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules.

Intermediate for COMT Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.[8][9] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease.[8] Specifically, this compound is used to prepare amidoxime derivatives that are precursors to potent and selective COMT inhibitors.[8][9]

Agrochemical Intermediates

This compound is also utilized as an intermediate for the synthesis of agrochemical fungicides.[1] The incorporation of the trifluoromethylpyridine moiety can enhance the efficacy and metabolic stability of the final active ingredient.

Derivatization and Structural Modification

The carboxylic acid group of this compound provides a handle for various chemical modifications. It can be converted to esters, amides, and acyl chlorides, allowing for its incorporation into a wide range of molecular scaffolds for drug discovery and ligand development.[2] Due to the electron-withdrawing trifluoromethyl group, direct acid-catalyzed esterification is generally not preferred; conversion to the acyl chloride followed by reaction with an alcohol is a more common method.[2]

Biological Activity and Mechanism of Action

While this compound itself is primarily an intermediate, its structural motifs are associated with specific biological activities.

Potential as a Calcium Channel Inhibitor

Trifluoromethylnicotinic acid derivatives have been reported to have potential as calcium channel inhibitors.[10] The modulation of calcium channels is a key mechanism in various physiological processes, and inhibitors are used in the treatment of cardiovascular and neurological disorders.

Relationship to Nicotinic Acid (Niacin)

As a derivative of nicotinic acid (Vitamin B3), it is plausible that some of its biological effects could be related to pathways influenced by niacin. Nicotinic acid is known to modulate lipid metabolism and has complex effects on intracellular signaling, including the mobilization of intracellular calcium.[11][12] However, the presence of the trifluoromethyl group is expected to significantly alter its pharmacological profile compared to the parent compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring (3H). - A broad singlet for the carboxylic acid proton. |

| ¹³C NMR | - Signals for the seven carbon atoms, including the carboxyl carbon, the trifluoromethyl carbon, and the pyridine ring carbons. |

| FTIR | - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - C-F stretching bands from the trifluoromethyl group. - Aromatic C-H and C=C stretching bands. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (191.11). - Fragmentation patterns corresponding to the loss of COOH, F, and CF₃ groups. |

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

-

Handle in a well-ventilated area or under a chemical fume hood.[13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[14][15]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a cool, dry place.[2]

Environmental Hazards:

As a halogenated nitrogen-containing aromatic organic compound, it poses a significant risk to aquatic environments and should not be released into groundwater, waterways, or sewage systems.[2]

Conclusion

This compound is a valuable and versatile building block in modern chemical synthesis. Its utility as a key intermediate in the production of COMT inhibitors for neurodegenerative diseases and in the development of new agrochemicals underscores its importance. While further research is needed to fully elucidate its own biological activities and mechanisms of action, the synthetic methodologies and applications outlined in this guide provide a solid foundation for its continued use and exploration in research and development. The provided data and protocols aim to facilitate its effective and safe use in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. 2-amino-5-(trifluoromethyl)nicotinic acid related products | Sigma-Aldrich [sigmaaldrich.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. scbt.com [scbt.com]

- 13. aml.iaamonline.org [aml.iaamonline.org]

- 14. This compound | 131747-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 15. 2-(三氟甲基)吡啶-3-甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)nicotinic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical modeling.

Core Physicochemical Properties

This compound, with the CAS number 131747-43-8, is a white to light brown crystalline powder.[1][2] Its chemical structure incorporates a pyridine ring substituted with a carboxylic acid group and a trifluoromethyl group, which significantly influence its chemical behavior and physical properties.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical parameters for this compound, distinguishing between experimentally determined and computationally predicted values.

| Identifier | Value | Reference |

| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carboxylic acid | |

| CAS Number | 131747-43-8 | [1][4] |

| Molecular Formula | C₇H₄F₃NO₂ | [1][4] |

| Molecular Weight | 191.11 g/mol | [1][4] |

| Canonical SMILES | C1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |

| InChI | InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | [5] |

| Property | Value | Type | Reference |

| Melting Point | 184-188 °C | Experimental | [1][5] |

| 185.0 to 189.0 °C | Experimental | [6] | |

| Boiling Point | 259.9 ± 40.0 °C | Predicted | [1][5] |

| Density | 1.484 ± 0.06 g/cm³ | Predicted | [1][5] |

| pKa | 2.50 ± 0.36 | Predicted | [5] |

| XLogP3 | 1.3 | Predicted | [1] |

| Vapor Pressure | 0.00642 mmHg at 25°C | Predicted | [1] |

| Flash Point | 111.0 ± 27.3 °C | Predicted | [1] |

| Solubility | Solvent | Description | Reference |

| Methanol | Slightly Soluble | [5] | |

| Water | A structurally related compound, 2-methyl-6-(trifluoromethyl)nicotinic acid, is slightly soluble in water (4.7 g/L at 25°C). | [7] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a compound.[8][9]

-

Preparation: A supersaturated solution of this compound is prepared in the desired solvent (e.g., water, methanol, ethanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The solution is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an ionizable compound.[8][11]

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[12]

Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the gold standard for the experimental determination of LogP.[9]

-

Phase Preparation: Equal volumes of n-octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are separated. The concentration of the compound in each phase is determined using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[13]

Visualizations

To aid in the understanding of experimental processes, the following diagram illustrates a typical workflow for the determination of the octanol-water partition coefficient (LogP).

Caption: Workflow for the experimental determination of the octanol-water partition coefficient (LogP).

References

- 1. echemi.com [echemi.com]

- 2. This compound | 131747-43-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 131747-43-8 [m.chemicalbook.com]

- 6. This compound | 131747-43-8 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID | 261635-93-2 [amp.chemicalbook.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. study.com [study.com]

- 13. acdlabs.com [acdlabs.com]

synthesis of 2-(trifluoromethyl)nicotinic acid from 3-bromo-2-trifluoromethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(trifluoromethyl)nicotinic acid from 3-bromo-2-trifluoromethylpyridine. This transformation is a key step in the preparation of various pharmaceutical and agrochemical compounds, leveraging a lithium-halogen exchange followed by carboxylation. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its applications include the synthesis of COMT inhibitors and other biologically active molecules.[2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis route from 3-bromo-2-trifluoromethylpyridine offers a direct and efficient method to introduce a carboxylic acid functionality at the 3-position of the pyridine ring.

Reaction Scheme

The overall reaction involves a two-step, one-pot synthesis:

-

Lithium-Halogen Exchange: 3-bromo-2-trifluoromethylpyridine is treated with n-butyllithium (n-BuLi) at low temperature to generate a highly reactive organolithium intermediate.

-

Carboxylation: The organolithium species is then quenched with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid after acidic workup.

Data Presentation

The following table summarizes the key quantitative data for the starting material, reagents, and the final product.

| Compound/Parameter | Value | Reference |

| Starting Material: 3-Bromo-2-trifluoromethylpyridine | ||

| Molecular Formula | C₆H₃BrF₃N | |

| Molecular Weight | 225.99 g/mol | |

| Reagents | ||

| n-Butyllithium (n-BuLi) | Typically 2.5 M in hexanes | |

| Carbon Dioxide (CO₂) | Solid (dry ice) | |

| Product: this compound | ||

| Molecular Formula | C₇H₄F₃NO₂ | [1] |

| Molecular Weight | 191.11 g/mol | [3] |

| Melting Point | 184-188 °C | [1][3] |

| CAS Number | 131747-43-8 | [1][3] |

| Reaction Conditions & Yield | ||

| Reaction Temperature | -78 °C to room temperature | |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Representative Yield | ~85% (for a similar transformation) |

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted nicotinic acid and is expected to provide a high yield of the target compound.

Materials:

-

3-bromo-2-trifluoromethylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with 3-bromo-2-trifluoromethylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Carboxylation: The reaction mixture is then carefully poured onto a slurry of crushed dry ice in a separate beaker with vigorous stirring. The mixture is allowed to warm to room temperature.

-

Work-up: Once the excess dry ice has sublimated, the reaction is quenched with 1 M HCl until the aqueous layer is acidic (pH ~2-3). The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

2-(Trifluoromethyl)nicotinic acid structural formula and molecular weight

This guide provides detailed information on the structural and physical properties of 2-(Trifluoromethyl)nicotinic acid, a heterocyclic compound relevant to researchers and professionals in drug development and chemical synthesis.

Quantitative Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₇H₄F₃NO₂[1][2][3] |

| Molecular Weight | 191.11 g/mol [1][2][4] |

| CAS Number | 131747-43-8[1][2] |

Structural Formula

This compound, also known as 2-(trifluoromethyl)-3-pyridinecarboxylic acid, consists of a pyridine ring substituted with a trifluoromethyl group at the second position and a carboxylic acid group at the third position.[3] The structural arrangement of these functional groups is a key determinant of the molecule's chemical reactivity and pharmacological activity.

Caption: Structural formula of this compound.

References

Solubility Profile of 2-(Trifluoromethyl)nicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(trifluoromethyl)nicotinic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and a generalized workflow for these procedures. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to handle and utilize this compound effectively.

Introduction

This compound is a fluorinated pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. The trifluoromethyl group significantly influences its physicochemical properties, including its solubility, which is a critical parameter for its application in synthesis, formulation, and biological studies. Understanding the solubility of this compound in various organic solvents is essential for reaction optimization, purification, and the development of drug delivery systems.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The available information is largely qualitative. The following table summarizes the known solubility characteristics.

| Solvent | Temperature (°C) | Solubility | Source |

| Methanol | Not specified | Slightly soluble | [1] |

| Alcohol Solvents (general) | Not specified | Moderate solubility | |

| Dichloromethane | Room Temperature | Soluble (in the presence of triethylamine) | [2] |

| Ethyl Acetate | Room Temperature | Soluble (used for extraction) | [2] |

Note: The solubility in dichloromethane and ethyl acetate is inferred from its use as a solvent in reactions and extraction processes involving this compound, suggesting at least moderate solubility under those conditions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method, which is a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (chemically compatible with the solvent)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe (to the equilibration temperature) to avoid precipitation or dissolution.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration from HPLC (g/L) × Dilution Factor

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility and a general decision-making process for solvent selection in recrystallization, a common purification technique reliant on solubility differences.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided workflow and logical diagrams serve as practical tools for researchers. Accurate determination of solubility is crucial for the successful application of this compound in research and development, and the methodologies outlined here provide a clear path to obtaining this critical data. It is recommended that researchers perform their own solubility tests in the solvents relevant to their specific applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemistry of Fluorinated Nicotinic Acids

This guide provides a comprehensive overview of the chemistry of fluorinated nicotinic acids, focusing on their synthesis, physicochemical properties, biological activity, and applications in drug development. The strategic incorporation of fluorine into the nicotinic acid scaffold is a key strategy in medicinal chemistry to modulate molecular properties and enhance therapeutic potential.[1][2]

Introduction: The Rationale for Fluorinating Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in biology, serving as a precursor to the coenzymes NAD and NADP.[3] In pharmacology, it is a well-known lipid-lowering agent.[3] The introduction of fluorine, an element with high electronegativity and a small atomic size, into the nicotinic acid structure can significantly alter its properties.[4][5] This modification is used to fine-tune acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[2][6][7] These alterations can lead to improved pharmacokinetic profiles, enhanced potency, and novel biological activities, making fluorinated nicotinic acids valuable compounds in drug discovery.[1][7]

Physicochemical Properties of Fluorinated Nicotinic Acids

The substitution of hydrogen with fluorine imparts unique physicochemical characteristics to the nicotinic acid molecule.

2.1. Modulation of pKa Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[4] For nicotinic acid, a fluorine atom on the pyridine ring generally increases its acidity (lowers its pKa) compared to the parent compound. This modulation is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile by altering the ionization state at physiological pH.[4][7]

2.2. Impact on Lipophilicity Fluorination can have a variable effect on lipophilicity, a key parameter for membrane permeability.[7] While highly fluorinated alkyl chains dramatically increase lipophilicity, the effect of a single fluorine atom on an aromatic ring is more nuanced.[6] The partitioning behavior of fluorinated nicotinic acid esters has been studied to quantify their "fluorophilicity," which is relevant for designing prodrugs for fluorocarbon-based drug delivery systems.[8]

A study measuring the partition coefficients (log Kp) in a perfluoro(methylcyclohexane) (PFMC) and toluene biphasic system provides insight into how fluorinated chains affect solubility.[8]

Table 1: Experimental Partition Coefficients (log Kp) of Select Nicotinic Acid Esters

| Compound Class | Alkyl/Fluoroalkyl Chain | Log Kp Value | Preferential Phase |

| Hydrocarbon | C1F0 (Methyl) | -1.72 | Toluene |

| Hydrocarbon | C12F0 (Dodecyl) | -3.40 | Toluene |

| Fluorinated | C3F5 | -1.50 | Toluene |

| Fluorinated | C3F4 (with terminal H) | -1.62 | Toluene |

| Fluorinated | C8F15 (Pentadecafluorooctyl) | 0.13 | PFMC |

| Data sourced from a study on the fluorophilicity of nicotinic acid ester prodrugs.[8] The log Kp value represents the partitioning between perfluoro(methylcyclohexane) and toluene. A positive value indicates preference for the fluorinated phase. |

Synthesis of Fluorinated Nicotinic Acids

Various synthetic routes have been developed to access fluorinated nicotinic acid derivatives, often tailored to the desired position and type of fluorine substitution (e.g., -F, -CF3).

3.1. Synthesis of 2-(Trifluoromethyl)nicotinic Acid A novel two-step route involves the preparation of versatile pentadienoic acid intermediates followed by aromatization with ammonia to form the pyridine ring.[9] An alternative, simplified approach uses an aldol condensation of enolacetates of β-ketoesters with an aldehyde, which is suitable for larger-scale synthesis due to its operational simplicity.[9]

3.2. Synthesis of Radiofluorinated Nicotinic Acids for PET Imaging The synthesis of fluorine-18 labeled nicotinic acid derivatives is crucial for positron emission tomography (PET). For instance, 6-[¹⁸F]Fluoronicotinic acid derivatives can be prepared using a "fluorination on the Sep-Pak" method, which avoids the need for high temperatures or the addition of a base, thus preserving the stability of sensitive ester groups.[10] The precursor, a trimethylammonium salt, is reacted with [¹⁸F]fluoride eluted from an anion-exchange cartridge.[10]

Biological Activity and Applications

Fluorinated nicotinic acids are being explored for various therapeutic and diagnostic applications.

4.1. G-Protein Coupled Receptor (GPCR) Agonism Nicotinic acid's lipid-lowering effects are mediated through the G-protein coupled receptor GPR109a (also known as HCA2).[3] Fluorinated pyrazole carboxylic acids have been developed as potent and selective agonists for the human GPR109a receptor, demonstrating the potential for fluorinated analogs to target this pathway with high affinity.[11]

4.2. Enzyme Inhibition Derivatives of this compound are key intermediates in the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, which are used in the treatment of Parkinson's disease.[9]

4.3. Antimicrobial Activity While nicotinic acid itself has no direct antibacterial effect, it can boost the immune response against bacteria like Staphylococcus aureus.[12] Novel derivatives, including acylhydrazones and 1,3,4-oxadiazolines synthesized from nicotinic acid, have shown promising activity against Gram-positive bacteria, including MRSA strains.[12] Fluorination could potentially be used to further modify the activity of these compounds.

4.4. PET Imaging Nicotinic acid derivatives labeled with fluorine-18 are used as ligands for imaging specific biological targets. For example, 6-[¹⁸F]FPy-T140 has been developed as a CXCR4 ligand for PET imaging, which is an attractive target for cancer diagnostics and therapy.[10]

Signaling Pathways

Fluorinated nicotinic acids can modulate several signaling pathways, primarily by acting on nicotinic acid receptors or nicotinic acetylcholine receptors (nAChRs).

5.1. GPR109a (HCA2) Signaling Pathway Activation of the GPR109a receptor in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cAMP levels, suppressing the release of free fatty acids from adipose tissue.[3]

5.2. Nicotinic Acetylcholine Receptor (nAChR) Signaling Although distinct from the GPR109a receptor, nAChRs are another important target class in the broader "nicotinic" chemical space. Agonist stimulation of nAChRs, particularly the α7 subtype, allows for Ca²⁺ influx, which triggers complex downstream signaling cascades.[13] These pathways include the PI3K-Akt and MAPK pathways, which are crucial for cell survival and neuroprotection.[13][14] The development of fluorinated nAChR ligands is an active area of research.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of fluorinated compounds.

6.1. General Protocol for Synthesis of a Fluorinated Nicotinic Acid Derivative This protocol is adapted from the synthesis of 6-N,N,N-Trimethylammonium Nicotinic Acid NHS Ester Triflate Salt, a precursor for radiofluorination.[10]

-

Dissolution: Dissolve the starting material (e.g., 6-chloronicotinic acid NHS ester, 1.0 eq) in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of the reactant (e.g., triethylamine, 1.0-1.1 eq) dropwise to the cooled mixture with continuous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Isolation: Collect the resulting precipitate by filtration.

-

Purification: Wash the collected solid with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and soluble byproducts.

-

Drying: Dry the purified product under a vacuum to yield the final compound.

-

Characterization: Confirm the structure and purity of the compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

6.2. General Protocol for pKa Determination via Potentiometric Titration This methodology is based on standard procedures for determining acid dissociation constants.[4]

-

Sample Preparation: Accurately weigh a sample of the fluorinated nicotinic acid and dissolve it in a known volume of a suitable solvent (e.g., deionized water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

-

Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

-

Titration: Add the titrant to the sample solution in small, precise increments using a burette or automated titrator. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: Determine the volume of titrant required to reach the half-equivalence point (where half of the acid has been neutralized). The pH at this specific point is equal to the pKa of the compound. Alternatively, use derivative plots (dpH/dV) to accurately identify the equivalence point and subsequently the half-equivalence point.

Conclusion

Fluorinated nicotinic acids represent a versatile and promising class of compounds for drug discovery and development. The strategic introduction of fluorine allows for the precise modulation of physicochemical and biological properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Ongoing research into novel synthetic methodologies and a deeper understanding of their interactions with biological targets will continue to expand their applications, from metabolic disease and oncology to neuroprotection and advanced medical imaging.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 13. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

2-(Trifluoromethyl)nicotinic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS RN: 131747-43-8). The information is compiled from multiple safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its specific hazards to implement appropriate safety measures. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

Signal Word: Warning [1][3][4]

Hazard Pictogram:

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | References |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇H₄F₃NO₂ | [3][5] |

| Molecular Weight | 191.11 g/mol | [2][5] |

| Appearance | White to almost white or light brown solid (crystal/powder) | [3][6] |

| Melting Point | 184-188 °C | [7] |

| Boiling Point | 259.9±40.0 °C (Predicted) | [7] |

| Solubility | Slightly soluble in Methanol. | [7] |

| Density | 1.484±0.06 g/cm³ (Predicted) | [7] |

Toxicological Information

While comprehensive toxicological data is not always available, the existing information indicates that the primary concerns are irritant effects.

-

Acute Toxicity: No specific data on LD50 or LC50 is available. The substance may be harmful if swallowed, inhaled, or absorbed through the skin.[2]

-

Respiratory Irritation: May cause respiratory tract irritation.[1][2]

-

Carcinogenicity, Mutagenicity, Reproductive Effects: No data is available to classify the substance for these long-term effects.[8]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] Use a local exhaust system if dust or aerosols are generated.[3][4] Safety showers and eyewash stations should be readily available.[3]

-

Personal Hygiene: Avoid all personal contact, including inhalation.[10] Wash hands and face thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9][10] Contaminated work clothing should be removed and laundered separately before reuse.[10]

-

Procedural Precautions: Avoid formation of dust and aerosols.[1] Take measures to prevent the buildup of electrostatic charge.[9]

Storage

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8] Store in a dark place.[3][4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3][4][9]

-

Containers: Store in original, clearly labeled containers.[10] Check regularly for leaks or damage.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & References |

| Eye/Face Protection | Safety glasses with side-shields or goggles (European Standard EN 166). A face shield may be required in situations with a higher splash risk. | To prevent eye contact and serious irritation.[1][3] |

| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1][3] |

| Skin and Body Protection | Long-sleeved lab coat or protective clothing. Protective boots may be required depending on the scale of work. | To prevent skin contact and contamination of personal clothing.[1][3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved dust respirator should be used when dust is generated and engineering controls are insufficient. | To prevent inhalation and respiratory tract irritation.[1][3] |

Emergency Procedures

Proper preparation for emergencies is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an accidental exposure.

Caption: First aid procedures for different exposure routes.

Table 4: First Aid Measures Summary

| Exposure Route | Procedure | References |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1][3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. | [1][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [1][3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur or if you feel unwell. | [1][3] |

| General Advice | A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles. | [3] |

Fire-Fighting Measures

This material is not considered a significant fire risk, but containers may burn.[10]

Table 5: Fire-Fighting Guidance

| Aspect | Guidance | References |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam. Use extinguishing measures appropriate to local circumstances and the surrounding environment. | [1][11] |

| Unsuitable Extinguishing Media | No information available. | [1] |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride. | [1][2] |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [1][10] |

Accidental Release Measures

In the event of a spill, follow established emergency procedures to contain and clean up the material safely.

Caption: Workflow for responding to an accidental spill.

Stability and Reactivity

-

Reactivity: No special reactivity has been reported.[3]

-

Chemical Stability: Stable under proper, recommended storage conditions.[3][9]

-

Conditions to Avoid: Avoid dust formation.[1] No other specific conditions to avoid are listed.

-

Hazardous Decomposition Products: Under fire conditions, may emit carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1][2]

Disposal Considerations

Waste from this product is classified as hazardous.[1] All disposal practices must be in accordance with federal, state, and local regulations.[3]

-

Method: Consult your local or regional authorities.[3][4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.[1]

Experimental Protocols

The safety data sheets referenced in this guide provide hazard classifications and safety procedures but do not contain detailed experimental methodologies for the toxicological or physical hazard tests (e.g., OECD, ISO guidelines) that were used to generate the data. The procedures outlined in sections 4.0, 5.0, 6.0, and 8.0 of this document should be adopted as the standard operating protocols for the handling, use, storage, and disposal of this compound in a research and development setting.

References

- 1. fishersci.fr [fishersci.fr]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 131747-43-8 [chemicalbook.com]

- 7. This compound CAS#: 131747-43-8 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide: Stability and Storage of 2-(Trtrifluoromethyl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

General Stability Profile

2-(Trtrifluoromethyl)nicotinic acid is generally considered a stable compound under recommended storage conditions. The presence of the trifluoromethyl group is known to enhance the chemical stability of many organic molecules. However, like all chemical compounds, it is susceptible to degradation under certain environmental stresses. Factors that can influence its stability include exposure to high temperatures, light, humidity, and reactive chemicals.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity and purity of 2-(trifluoromethyl)nicotinic acid. The following table summarizes the recommended storage conditions and known incompatibilities based on available safety and technical data sheets.

| Parameter | Recommendation |

| Storage Temperature | Room temperature, in a cool, dry place. |

| Atmosphere | Store under an inert atmosphere. |

| Light Exposure | Store in a dark place, protected from light. |

| Container | Keep in a tightly sealed container to prevent moisture ingress. |

| Ventilation | Store in a well-ventilated area. |

| Incompatible Materials | Strong oxidizing agents. |

| Conditions to Avoid | Heat, sparks, open flames, and sources of ignition. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation can be inferred from the known reactivity of nicotinic acid and other trifluoromethyl-containing aromatic compounds. The primary sites for degradation are the carboxylic acid group and the pyridine ring.

A hypothetical degradation pathway could involve decarboxylation at elevated temperatures or reactions involving the pyridine ring under harsh acidic, basic, or oxidative conditions. The trifluoromethyl group is generally stable, but extreme conditions could potentially lead to its hydrolysis.

Below is a conceptual diagram illustrating a generalized degradation pathway for a substituted nicotinic acid, which may be applicable to the 2-(trifluoromethyl) derivative.

Caption: Hypothetical degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH). The following are generalized protocols for such studies.

General Workflow for Stability Testing

The diagram below outlines a typical workflow for assessing the stability of a chemical compound.

Caption: A general workflow for conducting forced degradation stability studies.

Hydrolytic Stability

-

Objective: To determine the rate of degradation in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.

-

Store the solutions at a controlled elevated temperature (e.g., 60 °C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the aliquots if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of remaining this compound and any degradation products.

-

Oxidative Stability

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Withdraw aliquots at specified time points.

-

Analyze the samples by HPLC.

-

Photostability

-

Objective: To evaluate the degradation caused by exposure to light.

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Keep control samples protected from light.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Thermal Stability (Solid State)

-

Objective: To determine the stability of the solid compound at elevated temperatures.

-

Protocol:

-

Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 70 °C) and controlled humidity (e.g., 75% RH).

-

Withdraw samples at specified time points.

-

Analyze the samples for purity and the presence of degradation products using techniques such as HPLC, and for physical changes using methods like Differential Scanning Calorimetry (DSC) to detect changes in melting point or polymorphism.

-

Conclusion

This compound is a chemically stable compound under standard handling and storage conditions. Its stability is enhanced by the trifluoromethyl group. For research and drug development purposes, it is imperative to store the compound in a cool, dry, dark, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents. While specific quantitative degradation data is not widely published, the experimental protocols outlined in this guide provide a framework for conducting rigorous stability studies to meet regulatory and research needs.

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of the trifluoromethyl (CF3) group has emerged as a powerful and widely utilized strategy for optimizing the pharmacological profile of therapeutic candidates.[1] This small, yet profoundly influential, functional group can dramatically alter a molecule's physicochemical and pharmacokinetic properties, often transforming a promising compound into a viable drug.[2][3] Its unique electronic nature and metabolic robustness make it a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[4][5] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide drug development professionals.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group imparts a unique combination of properties to a molecule, primarily driven by the high electronegativity of the fluorine atoms. This results in a strong electron-withdrawing effect and a significant increase in the stability of the C-F bond compared to a C-H bond.[6][7]

Enhanced Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[6][7] By strategically placing a CF3 group at a known or potential site of metabolism, this metabolic pathway can be effectively blocked, a strategy often referred to as "metabolic switching."[6] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[6][8]

| Parameter | Drug without CF3 Group (e.g., with CH3) | Drug with CF3 Group | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, reducing the rate of metabolism.[6] |

| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary metabolic site reduces the liver's inherent ability to metabolize the drug.[6] |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[6] |

Table 1. Comparative Effects of Trifluoromethylation on Metabolic Stability.[6]

Modulation of Lipophilicity and pKa

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to permeate cell membranes and improve its absorption and distribution.[2][7] The Hansch lipophilicity parameter (π) for the CF3 group is +0.88.[5] However, the impact of fluorination on lipophilicity can be complex and context-dependent.[9][10] The strong electron-withdrawing nature of the CF3 group can also significantly lower the pKa of nearby acidic or basic functional groups, which can influence a compound's ionization state at physiological pH and its interaction with biological targets.[1]

| Compound Pair | logP (-CH3) | logP (-CF3) | ΔlogP | pKa (-CH3) | pKa (-CF3) | ΔpKa |

| Toluene / Benzotrifluoride | 2.73 | 2.53 | -0.20 | - | - | - |

| Aniline / 4-(Trifluoromethyl)aniline | 0.90 | 2.45 | +1.55 | 4.63 | 2.75 | -1.88 |

| Phenol / 4-(Trifluoromethyl)phenol | 1.46 | 2.58 | +1.12 | 9.95 | 8.70 | -1.25 |

Table 2. Quantitative Impact of Trifluoromethyl Substitution on logP and pKa.

Enhanced Binding Affinity and Biological Activity

The electronic and steric properties of the trifluoromethyl group can lead to improved binding affinity and, consequently, enhanced biological activity. Its electron-withdrawing nature can modulate the electronic properties of a molecule, leading to more favorable electrostatic interactions with the target protein.[4][7] The CF3 group can also participate in favorable hydrophobic interactions within the binding pocket.[4] In some cases, replacing a methyl group with a trifluoromethyl group can switch a ligand's functional behavior from an agonist to an antagonist.[11]

| Drug/Compound | Target | Metric | Value with -CH3 | Value with -CF3 | Fold Improvement |

| Picornavirus Inhibitor | Picornavirus | Antiviral Activity | - | Protected from metabolism | - |

| Glucocorticoid Receptor Ligand | Glucocorticoid Receptor | Binding Potency | Maintained | Maintained | - |

| Atogepant | CGRP Receptor | IC50 | - | ~0.03 nM | - |

Table 3. Examples of Enhanced Biological Activity through Trifluoromethylation.[4][8][11]

Experimental Protocols

Determination of Lipophilicity (logP) by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[12][13]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[12]

-

Partitioning: In a microcentrifuge tube, add 500 µL of the pre-saturated n-octanol and 500 µL of the pre-saturated aqueous phase. Add a small volume (e.g., 1 µL) of the 10 mM stock solution of the test compound.[13]

-

Equilibration: Vigorously mix the tube for a set period (e.g., 30 minutes via sonication) to facilitate partitioning of the compound between the two phases. Allow the mixture to stand undisturbed overnight (approximately 16 hours) to reach thermodynamic equilibrium.[13]

-

Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.[13]

-

Quantification: Carefully withdraw a known volume from each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[14]

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to assess its metabolic stability.[6]

Methodology:

-

Reagent Preparation:

-

Test Compound Working Solution: Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Liver Microsome Solution: Thaw and dilute liver microsomes (e.g., human or rat) to the desired concentration in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer to ensure a sustained supply of the necessary cofactor for CYP enzyme activity.[6]

-

-

Incubation:

-

In a 96-well plate, add the liver microsome solution.

-

Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[6]

-

-

Time Points and Reaction Termination: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of an ice-cold stopping solution (e.g., acetonitrile) to precipitate the proteins and halt enzymatic activity. The 0-minute time point serves as the initial concentration baseline.[6]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693/k.

-

Intrinsic clearance (CLint) can be calculated from the half-life and the microsomal protein concentration.[6]

-

Determination of IC50 and Ki in a Competitive Binding Assay

Objective: To determine the concentration of an inhibitor required to reduce the binding of a labeled ligand by 50% (IC50) and to calculate the inhibition constant (Ki).[15][16]

Methodology:

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled inhibitor (test compound).

-

In a microplate, combine the receptor preparation, a fixed concentration of a labeled ligand (radiolabeled or fluorescently labeled), and the various concentrations of the inhibitor.

-

Include control wells for maximum binding (no inhibitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).[16][17]

-

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the unbound ligand. This can be achieved through filtration, where the mixture is passed through a filter that traps the receptor-ligand complexes, followed by washing to remove unbound ligand.

-

Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement).

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the specific binding of the labeled ligand.[15][16]

-

-

Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is the dissociation constant of the labeled ligand for the receptor.[16][18]

Visualizing the Role of the Trifluoromethyl Group

Signaling Pathway of a Trifluoromethylated Drug: Celecoxib

Caption: Signaling pathway of Celecoxib, a selective COX-2 inhibitor.[19][20][21][22][23]

Experimental Workflow for Lead Optimization with Trifluoromethylation

Caption: A typical workflow for lead optimization incorporating trifluoromethylation.[24][25][26][27]

Logical Relationships of the Trifluoromethyl Group's Effects

Caption: Logical relationships of the key effects of the trifluoromethyl group.

Conclusion

The trifluoromethyl group is a privileged motif in medicinal chemistry, offering a powerful means to address common challenges in drug development, including poor metabolic stability and insufficient potency.[1][3] Its profound impact on a molecule's physicochemical properties translates into tangible improvements in its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will enable researchers and drug development professionals to effectively leverage the trifluoromethyl group in the design and optimization of the next generation of therapeutics.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Immunostimulatory activity of fluoxetine in macrophages via regulation of the PI3K and P38 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. researchgate.net [researchgate.net]

- 15. courses.edx.org [courses.edx.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. ClinPGx [clinpgx.org]

- 22. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 23. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. drugtargetreview.com [drugtargetreview.com]

- 25. pozescaf.com [pozescaf.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Methodological & Application

The Versatility of 2-(Trifluoromethyl)nicotinic Acid as a Synthetic Building Block: Applications in Agrochemicals

Introduction: 2-(Trifluoromethyl)nicotinic acid is a versatile fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of a variety of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group significantly influences the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making it a valuable synthon for the development of potent and selective active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key agricultural products.

Application Note 1: Synthesis of Herbicides via Acetolactate Synthase (ALS) Inhibition

A primary application of this compound derivatives is in the synthesis of sulfonylurea herbicides. These compounds are potent inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this pathway leads to the cessation of plant growth and eventual death of the weed.

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the mechanism of action of sulfonylurea herbicides derived from this compound.

Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(trifluoromethyl)nicotinic acid and its 2-arylamino derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as anti-inflammatory, antimicrobial, and neuroprotective agents. Their structural similarity to nicotinic acid suggests interactions with various biological pathways, including the GPR109A receptor and the cholinergic anti-inflammatory pathway.

I. Synthesis of this compound via Lithiation and Carboxylation

This protocol describes the synthesis of the parent compound, this compound, starting from 3-bromo-2-trifluoromethylpyridine. The method involves a lithium-halogen exchange followed by carboxylation with carbon dioxide.

Experimental Protocol

Materials:

-

3-bromo-2-trifluoromethylpyridine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 3-bromo-2-trifluoromethylpyridine (1.0 eq) in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Carboxylation: While maintaining the low temperature, add crushed dry ice pellets to the reaction mixture in portions. A white precipitate will form. Continue stirring for an additional 1-2 hours at -78 °C, then allow the mixture to slowly warm to room temperature overnight.

-

Quenching and Extraction: Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

II. Synthesis of 2-(Arylamino)nicotinic Acid Derivatives

This protocol details a solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) flunixin, using boric acid as a catalyst.[1] This method offers high yields and environmentally friendly conditions.[1]

Experimental Protocol

Materials:

-

2-chloronicotinic acid

-

Substituted aniline (e.g., 2-methyl-3-trifluoromethylaniline for flunixin synthesis)

-

Boric acid (H₃BO₃)

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine 2-chloronicotinic acid (1.0 eq), the desired substituted aniline (2.0 eq), and boric acid (30 mol%).

-

Reaction Conditions: Heat the solvent-free mixture at 120 °C with stirring.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and acidify with 1 M HCl to precipitate the product.

-